molecular formula C34H66NO10P B1221577 Dimyristoyl phosphatidylserine CAS No. 64023-32-1

Dimyristoyl phosphatidylserine

Cat. No.: B1221577
CAS No.: 64023-32-1
M. Wt: 679.9 g/mol
InChI Key: WKJDWDLHIOUPPL-JSOSNVBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS(14:0/14:0), also known as dmpse or PS(28:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(14:0/14:0) is considered to be a glycerophosphoserine lipid molecule. PS(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(14:0/14:0) exists in all eukaryotes, ranging from yeast to humans. PS(14:0/14:0) participates in a number of enzymatic reactions. In particular, PS(14:0/14:0) can be converted into PE(14:0/14:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(14:0/14:0) can be biosynthesized from PC(14:0/14:0) and L-serine;  which is catalyzed by the enzyme phosphatidylserine synthase. Furthermore, PS(14:0/14:0) can be biosynthesized from lyso-PS(14:0/0:0) through its interaction with the enzyme ALE1P acyltransferase. Finally, PS(14:0/14:0) can be biosynthesized from lyso-PS(0:0/14:0);  which is mediated by the enzyme ALE1P acyltransferase. In humans, PS(14:0/14:0) is involved in phosphatidylcholine biosynthesis PC(14:0/14:0) pathway and phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway.

Properties

CAS No.

64023-32-1

Molecular Formula

C34H66NO10P

Molecular Weight

679.9 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C34H66NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41)/t30-,31+/m1/s1

InChI Key

WKJDWDLHIOUPPL-JSOSNVBQSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC

Key on ui other cas no.

64023-32-1

physical_description

Solid

Synonyms

1,2-dimyristoyl-sn-glycero-3-phosphorylserine
dimyristoylphosphatidylserine
DMPSE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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